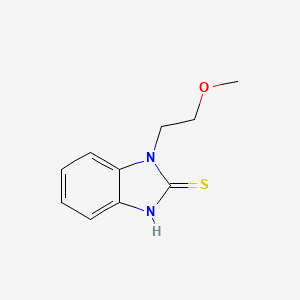
1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol is an organic compound belonging to the benzoimidazole family. This compound is characterized by the presence of a benzoimidazole ring substituted with a 2-methoxy-ethyl group and a thiol group at the 2-position. Benzoimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
科学的研究の応用
1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
Target of Action
The primary target of 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol is the Intercellular Adhesion Molecule 1 (ICAM-1) . ICAM-1 is a cell surface glycoprotein expressed on endothelial cells and cells of the immune system. It plays a crucial role in inflammation and immune responses by facilitating leukocyte endothelial transmigration .
Mode of Action
This compound, as an antisense oligonucleotide, likely interacts with its target through Watson-Crick base pairing. It binds to the ICAM-1 mRNA, preventing its translation and thus reducing ICAM-1 protein levels . This interaction likely interferes with the formation of the 80S translation initiation complex, selectively inhibiting protein expression .
Biochemical Pathways
The compound’s action primarily affects the gene expression pathway . By binding to the ICAM-1 mRNA, it prevents the translation of the ICAM-1 protein, thereby modulating the cellular response to inflammation and immune challenges .
Pharmacokinetics
Similar antisense oligonucleotides are known to have good stability and persistence in the bloodstream . They are also known to distribute widely in tissues . The compound’s ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The primary result of the compound’s action is the reduction in ICAM-1 protein levels . This can lead to a decrease in leukocyte adhesion and transmigration, potentially reducing inflammation and modulating immune responses .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and enzymatic conditions of the cellular environment can affect the stability and efficacy of the compound . Additionally, factors such as temperature and the presence of other biomolecules can influence its action .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol typically involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by alkylation with 2-methoxyethyl chloride. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
化学反応の分析
Types of Reactions: 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The benzoimidazole ring can be reduced under specific conditions to form dihydrobenzoimidazole derivatives.
Substitution: The methoxy-ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrobenzoimidazole derivatives.
Substitution: Various alkyl or aryl-substituted benzoimidazole derivatives.
類似化合物との比較
1-(2-Methoxyethyl)-1H-benzoimidazole: Lacks the thiol group, making it less reactive in certain chemical reactions.
1-(2-Ethoxyethyl)-1H-benzoimidazole-2-thiol: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group, which can affect its solubility and reactivity.
1-(2-Methoxyethyl)-1H-benzoimidazole-2-sulfonic acid: Contains a sulfonic acid group instead of a thiol group, leading to different chemical properties and applications.
Uniqueness: 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol is unique due to the presence of both a methoxyethyl group and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
3-(2-methoxyethyl)-1H-benzimidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-13-7-6-12-9-5-3-2-4-8(9)11-10(12)14/h2-5H,6-7H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGGNVTXYUALAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24827055 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
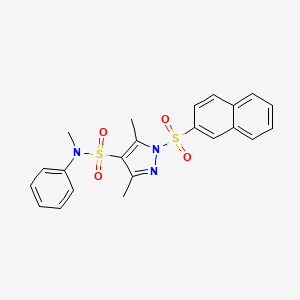

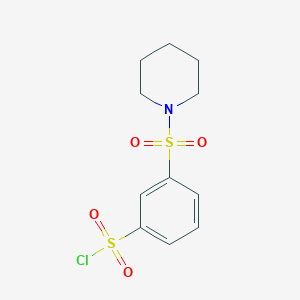
![4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2752705.png)
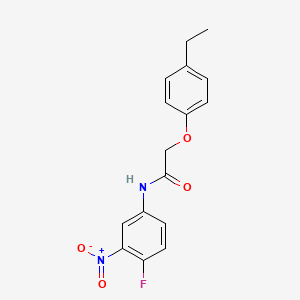
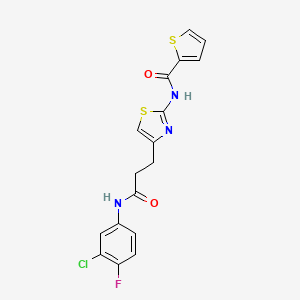

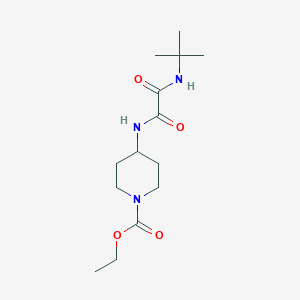
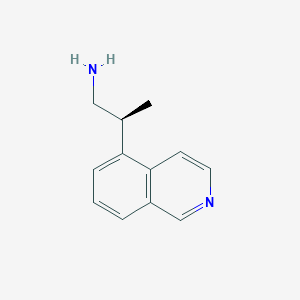
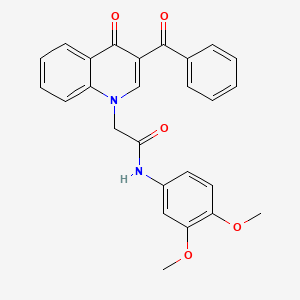
![4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2752718.png)
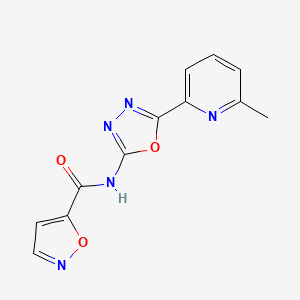
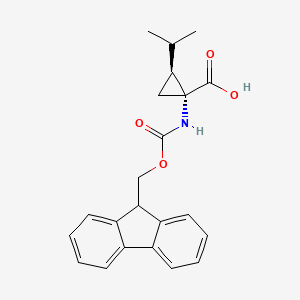
![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752723.png)
